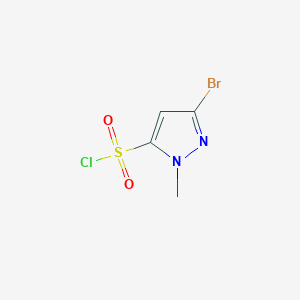

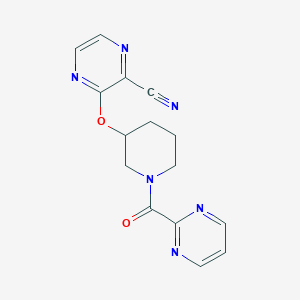

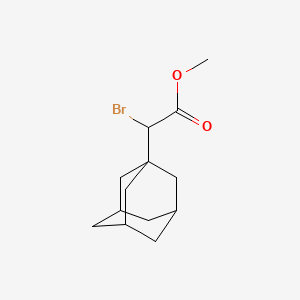

![molecular formula C17H14N4O3S B2699000 (Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173388-52-7](/img/structure/B2699000.png)

(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole and benzoxazole compounds have been explored for a variety of therapeutic applications . They have depicted various admirable biological properties in form of antioxidant, anticancer, anti-inflammatory, analgesic and acetylcholinesterase inhibitory agents . Similarly, 1,2,3-triazoles have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial .

Synthesis Analysis

A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The structure of synthesized derivatives was examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis

The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. For example, the appearance of one of the compounds was a white solid with a melting point of 152–156 °C .Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of novel pyrazole derivatives, which are crucial for understanding the chemical properties and potential applications of such compounds. For example, the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. This process elucidated the compound's crystal and molecular structure, stabilized by intermolecular hydrogen bonds, highlighting its potential for forming three-dimensional supramolecular self-assembly Kumara et al., 2018.

Antimicrobial and Anti-tumor Applications

Several studies have explored the antimicrobial and anti-tumor potential of pyrazole derivatives. For instance, the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating the therapeutic relevance of such compounds Gomha et al., 2016.

Antioxidant Processes and Toxicity Studies

The prooxidant and antioxidant processes of thiazole derivatives in the liver homogenate of healthy and tumor-bearing mice have been investigated. This research provides insights into the compounds' effects on pro- and antioxidant processes, suggesting their potential antineoplastic properties without causing severe liver toxicity Shalai et al., 2021.

Catalyst-Free Synthesis

Catalyst-free synthesis methods have been developed for creating novel classes of compounds, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives. This process emphasizes the efficiency and environmental friendliness of synthesizing complex molecules without the need for catalysts, which can be particularly valuable in pharmaceutical chemistry Liu et al., 2014.

Future Directions

The future directions in the research of these compounds could involve further exploration of their therapeutic applications, given their wide range of biological activities . Additionally, more research could be done to improve the synthesis process and understand the mechanism of action of these compounds .

Mechanism of Action

Target of action

The compound contains a benzothiazole moiety, which is found in many bioactive compounds and drugs . Benzothiazole derivatives have been shown to possess various biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of action

For example, some benzothiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation .

Biochemical pathways

Benzothiazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Many benzothiazole derivatives have been found to have good bioavailability and are well absorbed and distributed in the body .

Result of action

Based on the activities of other benzothiazole derivatives, it could potentially have antimicrobial, antiviral, anti-inflammatory, anticancer, or antioxidant effects .

properties

IUPAC Name |

1-methyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-3-5-21-12-9-13-14(24-8-7-23-13)10-15(12)25-17(21)18-16(22)11-4-6-20(2)19-11/h1,4,6,9-10H,5,7-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXYHZSTRLOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-But-2-enyl]-6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698920.png)

![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)